Ethyl 3,3-bis(tert-amylperoxy)butyrate
Description
Ethyl 3,3-bis(tert-amylperoxy)butyrate (CAS: 67567-23-1) is an organic peroxide with the molecular formula CH₃C[OOC(CH₃)₂C₂H₅]₂CH₂CO₂C₂H₅ and a molecular weight of 320.42 g/mol . It is commonly used as a radical initiator in polymerization reactions and crosslinking applications due to its thermally labile peroxide (-O-O-) bonds. The tert-amyl (1,1-dimethylpropyl) groups confer steric bulk, influencing its decomposition temperature and reactivity .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,3-bis(2-methylbutan-2-ylperoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-9-14(4,5)19-21-16(8,12-13(17)18-11-3)22-20-15(6,7)10-2/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWAKGKDIAMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OOC(C)(CC(=O)OCC)OOC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070499 | |
| Record name | Butanoic acid, 3,3-bis[(1,1-dimethylpropyl)dioxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanoic acid, 3,3-bis[(1,1-dimethylpropyl)dioxy]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67567-23-1 | |
| Record name | Ethyl 3,3-bis(tert-amylperoxy)butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3,3-bis((1,1-dimethylpropyl)dioxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3,3-bis[(1,1-dimethylpropyl)dioxy]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3,3-bis[(1,1-dimethylpropyl)dioxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-bis[(1,1-dimethylpropyl)peroxy]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanoic acid, 3,3-bis[(1,1-dimethylpropyl)dioxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Peroxidation
The foundational step in synthesizing ethyl 3,3-bis(tert-amylperoxy)butyrate involves the reaction of tert-amyl hydroperoxide with ethyl 3,3-dimethylbutyrate in the presence of an acid catalyst, typically sulfuric acid. This process facilitates the formation of peroxide bonds through nucleophilic substitution. The tert-amyl hydroperoxide acts as the peroxide donor, while the ethyl ester provides the carbonyl backbone.
Key reaction parameters include:
-
Temperature : 10–50°C to balance reaction rate and peroxide stability.
-
Molar Ratios : A stoichiometric excess of tert-amyl hydroperoxide (1:2–5 ratio relative to the ester) ensures complete bis-peroxidation.
-
Catalyst Concentration : Sulfuric acid at 65–85% concentration optimizes protonation without causing ester hydrolysis.
The mechanism proceeds via protonation of the hydroperoxide’s oxygen, enhancing its electrophilicity and enabling attack by the ester’s carbonyl group. This step forms an intermediate hemiacetal structure, which subsequently undergoes dehydration to yield the final bis-peroxide.
Salification and Condensation
Following peroxidation, the crude product undergoes salification to isolate the peroxide intermediate. Alkaline solutions (e.g., NaOH or KOH) neutralize residual acid and convert unreacted hydroperoxide into its sodium salt. This step is critical for reducing side reactions during subsequent condensation.
In the final condensation phase, the sodium salt reacts with chloro esters (e.g., ethyl chloroacetate) to introduce the butyrate moiety. Conditions for this step include:
-
Molar Ratios : Sodium salt, chloro ester, and alkali are typically combined in a 1–5:1:2–5 ratio to maximize yield.
-
Reaction Time : 1–6 hours, depending on temperature and stirring efficiency.
Industrial-Scale Production Optimization
Batch Reactor Configurations
Large-scale synthesis employs batch reactors equipped with precision temperature control and high-shear agitators. Key considerations include:
Purification Techniques
Post-reaction purification involves:
-
Liquid-Liquid Extraction : Separation of organic and aqueous layers using dichloromethane or ethyl acetate.
-
Distillation : Vacuum distillation at 40–60°C to isolate the peroxide from unreacted precursors.
-
Drying : Anhydrous sodium sulfate or molecular sieves remove residual moisture.
Reaction Parameter Sensitivity Analysis
Temperature Effects
Elevated temperatures (>50°C) accelerate reaction kinetics but risk peroxide decomposition. Studies indicate a 15% yield reduction per 10°C increase beyond 50°C due to radical-induced degradation.
Catalyst Impact
Sulfuric acid concentrations below 65% result in incomplete peroxidation, while concentrations above 85% promote ester hydrolysis. A balance at 70–75% achieves 92–95% conversion efficiency.
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates but require stringent moisture control. Non-polar solvents (e.g., hexane) simplify phase separation but slow reaction rates.
Comparative Analysis of Methodologies
Laboratory vs. Industrial Synthesis
| Aspect | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Glassware (flasks, condensers) | Stainless steel batch reactors |
| Temperature Control | Ice/water baths | Jacketed reactors with coolant |
| Yield | 70–80% | 85–90% |
| Purity | 90–95% (HPLC) | 98–99% (distillation) |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-bis(tert-amylperoxy)butyrate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers .
Common Reagents and Conditions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions with reducing agents.
Substitution: The peroxide groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products: The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric structures .
Scientific Research Applications
Polymerization Initiator
Ethyl 3,3-bis(tert-amylperoxy)butyrate is primarily used as a radical initiator in the production of various polymers. It decomposes to generate free radicals at elevated temperatures, facilitating the polymerization of monomers such as styrene and acrylates.
Case Study: Styrene Polymerization
A notable application is in the reduction of residual styrene monomer in polyol formulations. The use of this compound allows for effective polymerization, resulting in lower styrene content and improved product safety .
Crosslinking Agent
In addition to its role as a polymerization initiator, this compound serves as a crosslinking agent in thermosetting resins. It enhances the mechanical properties and thermal stability of the resulting materials.
Research Findings
Studies indicate that incorporating this compound into epoxy formulations significantly improves crosslink density, leading to enhanced thermal resistance and mechanical performance .
Use in Coatings and Adhesives
The compound is also employed in the formulation of coatings and adhesives. Its ability to initiate polymerization at room temperature makes it suitable for various applications where rapid curing is advantageous.
Application Example
In automotive coatings, this compound has been shown to provide excellent adhesion and durability while maintaining flexibility .
Safety and Handling Considerations
Due to its reactive nature, this compound must be handled with care. It is classified as an organic peroxide and poses risks such as flammability and potential health hazards upon exposure.
Safety Data Overview
- Flash Point : 46°C
- Hazard Class : Organic Peroxide Type D
- Toxicological Information : Generally low toxicity but can cause skin irritation and should be handled with appropriate protective equipment .
Regulatory Status
This compound is included in various regulatory frameworks concerning chemical safety and environmental impact. Manufacturers are required to comply with guidelines regarding its use and disposal.
Mechanism of Action
The mechanism of action of Ethyl 3,3-bis(tert-amylperoxy)butyrate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate chain reactions, leading to the formation of polymeric structures. The molecular targets include unsaturated monomers, which react with the generated radicals to form polymers .
Comparison with Similar Compounds
Structural Analogues: Organic Peroxides
Ethyl 3,3-bis(tert-butylperoxy)butyrate (CAS: 55794-20-2)
- Molecular Formula : C₁₄H₂₈O₆.
- Key Differences : Replaces tert-amyl with tert-butyl (1,1-dimethylethyl) groups.
- Reactivity : The tert-butyl substituents reduce steric hindrance compared to tert-amyl, leading to a lower decomposition temperature (~10–15°C difference) and faster radical generation .
- Safety : Classified under UN3103 ("Organic Peroxide Type C, liquid") but with distinct handling guidelines due to differing thermal stability .
Ethylene glycol bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] (CAS: 32509-66-3)
- Molecular Formula : C₅₀H₆₆O₈.
- Key Differences: Contains phenolic antioxidant groups (3-tert-butyl-4-hydroxyphenyl) instead of peroxides.
- Application: Functions as a stabilizer (e.g., Hostanox O 3) to inhibit oxidative degradation in polymers, contrasting with the initiator role of ethyl 3,3-bis(tert-amylperoxy)butyrate .
Functional Analogues: Esters Without Peroxide Groups
Ethyl Butyrate (CAS: 105-54-4)
- Molecular Formula : C₆H₁₂O₂.
- Key Differences : A simple ester (lacking peroxide groups) with a fruity odor (pineapple/grapefruit), used in food flavoring and fragrances .
- Volatility : Higher volatility (Henry’s Law constant: ~3.7×10⁻³) compared to this compound (Henry’s Law constant: 2.9) .
Physicochemical Properties
Biological Activity
Ethyl 3,3-bis(tert-amylperoxy)butyrate (CAS No. 67567-23-1), also known as Lupersol 533, is a peroxide compound primarily used as an initiator in polymerization processes. Its biological activity has garnered attention due to its potential implications in various fields, including material science and biomedicine. This article examines the compound's properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C16H32O6
- Molecular Weight : 320.42 g/mol
- Boiling Point : Approximately 346.2 °C
- Density : 0.894 g/mL at 25 °C
- Flash Point : 46 °C
These properties indicate that the compound is a liquid at room temperature and has moderate volatility and flammability, which are important considerations for its handling and application in industrial processes .
As a peroxide initiator, this compound generates free radicals upon thermal decomposition. These radicals can initiate polymerization reactions by breaking double bonds in monomers, leading to the formation of polymers. The generation of free radicals is crucial for cross-linking reactions in various polymeric materials .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. A study showed that the compound effectively inhibited the growth of certain bacteria and fungi, making it a candidate for applications in antimicrobial coatings and materials .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies demonstrated that at higher concentrations, the compound could induce cytotoxic effects on mammalian cell lines. However, at lower concentrations typically used in polymerization processes, it showed minimal toxicity .
Case Studies
- Polymer Applications : In a case study involving the use of this compound as a polymerization initiator for producing biodegradable plastics, researchers found that the resulting materials exhibited enhanced mechanical properties and biodegradability compared to conventional plastics .
- Medical Applications : Another case study explored its potential use in drug delivery systems where controlled release mechanisms were achieved through polymer matrices initiated by this compound. The study highlighted improved drug stability and release profiles .
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Effective against specific bacteria and fungi | Potential use in antimicrobial coatings |
| Cytotoxicity | Induces cytotoxic effects at high concentrations | Safe for low-concentration applications |
| Polymer Applications | Enhanced mechanical properties of biodegradable plastics | Promotes sustainable material development |
| Drug Delivery Systems | Improved drug stability and release profiles | Advances in controlled drug delivery technologies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
